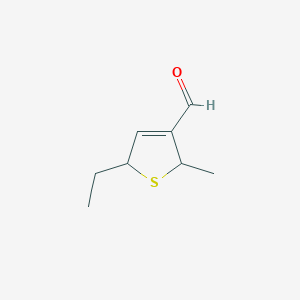
3,3-Dimethyl-1-(2,4,6-trimethylphenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(2,4,6-trimethylphenyl)butan-2-one is an organic compound with a complex structure. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(2,4,6-trimethylphenyl)butan-2-one typically involves the reaction of 2,4,6-trimethylbenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process may also involve the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(2,4,6-trimethylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
3,3-Dimethyl-1-(2,4,6-trimethylphenyl)butan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(2,4,6-trimethylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-butanone:
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: A related compound with additional functional groups, used in fungicides.
Uniqueness
3,3-Dimethyl-1-(2,4,6-trimethylphenyl)butan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its aromatic ring with multiple methyl groups and the ketone functionality make it a versatile compound for various applications.
Properties
CAS No. |
61394-82-9 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
3,3-dimethyl-1-(2,4,6-trimethylphenyl)butan-2-one |
InChI |
InChI=1S/C15H22O/c1-10-7-11(2)13(12(3)8-10)9-14(16)15(4,5)6/h7-8H,9H2,1-6H3 |
InChI Key |
NJMHMZORAIRUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)



![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)

![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)

![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)

![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)

![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
![Bicyclo[4.3.2]undec-10-ene](/img/structure/B14586957.png)
